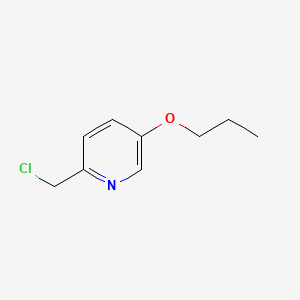

2-(Chloromethyl)-5-propoxypyridine

描述

BenchChem offers high-quality 2-(Chloromethyl)-5-propoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloromethyl)-5-propoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-(chloromethyl)-5-propoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-2-5-12-9-4-3-8(6-10)11-7-9/h3-4,7H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCVQBWRMLQWOPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CN=C(C=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50692919 | |

| Record name | 2-(Chloromethyl)-5-propoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50692919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127590-89-0 | |

| Record name | 2-(Chloromethyl)-5-propoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50692919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Toxicity data and safety data sheet (SDS) for 2-(Chloromethyl)-5-propoxypyridine

Title: Physicochemical Profiling, Toxicity, and Safety Validation of 2-(Chloromethyl)-5-propoxypyridine: A Technical Guide for Pharmaceutical Development

Executive Summary 2-(Chloromethyl)-5-propoxypyridine (CAS: 127590-89-0) is a highly reactive, electrophilic intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs)[1]. Due to the presence of a chloromethyl moiety, this compound presents significant handling hazards and falls under the regulatory purview of guidelines governing mutagenic impurities[2]. This whitepaper provides an in-depth analysis of its toxicity profile, a synthesized Safety Data Sheet (SDS), and self-validating experimental workflows for genotoxicity and stability screening.

Structural Alerts and Mechanistic Toxicity Profile

As a Senior Application Scientist evaluating reactive intermediates, it is critical to look beyond basic hazard classifications and understand the causality of a molecule's toxicity. The hazard profile of 2-(Chloromethyl)-5-propoxypyridine is dictated by two distinct structural features:

-

The Chloromethyl Group (Electrophilic Center): Halogenated methyl groups attached to aromatic or heteroaromatic rings are classic alkylating agents. The carbon-chlorine bond is highly polarized, making the benzylic-like carbon susceptible to nucleophilic attack (SN2 mechanism)[3]. In biological systems, this electrophile reacts covalently with nucleophilic centers on proteins (leading to skin sensitization via haptenation) and DNA bases, specifically the N7 position of guanine[3].

-

The Propoxypyridine Ring (Electronic & Lipophilic Modulator): The propoxy group at the 5-position acts as an electron-donating group (EDG). Through resonance, it increases the electron density of the pyridine ring, which can stabilize the transition state during the departure of the chloride leaving group. This electronic effect potentially accelerates the solvolysis and alkylating reactivity of the compound compared to unsubstituted chloromethylpyridines. Furthermore, the propoxy chain increases the molecule's lipophilicity (LogP), enhancing its ability to cross lipid bilayers and penetrate cellular membranes to reach nuclear DNA.

Toxicity Pathway Visualization

Fig 1: SN2-mediated DNA alkylation pathway of 2-(chloromethyl)-5-propoxypyridine.

Synthesized Safety Data Sheet (SDS) Data

Because 2-(Chloromethyl)-5-propoxypyridine is a reactive intermediate, empirical toxicological data is often extrapolated from its structural class. The following table synthesizes the quantitative and qualitative safety parameters, grounded in the physicochemical behavior of chloromethyl heteroaromatics.

| Parameter | Classification / Value | Mechanistic Rationale (Causality) |

| CAS Number | 127590-89-0 | Unique identifier for 2-(Chloromethyl)-5-propoxypyridine[1]. |

| GHS Health Hazards | Skin Corr. 1B (H314)Eye Dam. 1 (H318) | Rapid hydrolysis of the chloromethyl group in contact with tissue moisture releases hydrochloric acid (HCl), causing localized coagulative necrosis. |

| Sensitization | Skin Sens. 1 (H317) | The electrophilic carbon covalently binds to epidermal proteins (haptenation), triggering a T-cell-mediated immune response. |

| Genotoxicity | Muta. 2 (H341) | Alkylating agent structural alert. Capable of forming DNA adducts leading to base-pair substitution mutations[2]. |

| Stability | Moisture Sensitive | Undergoes rapid solvolysis in protic solvents (water, alcohols) to yield 2-(hydroxymethyl)-5-propoxypyridine and HCl. |

| Storage Conditions | 2–8°C, Inert Atmosphere | Low temperatures and Argon/N2 blanketing prevent ambient moisture degradation and thermally driven polymerization. |

Experimental Workflows for Safety Validation

To validate the safety profile and establish regulatory control limits for this compound as an impurity, rigorous analytical and biological testing is required. The following protocols are designed as self-validating systems.

Protocol 1: ICH M7-Aligned Genotoxicity Screening (Ames Test)

Under ICH M7 guidelines, compounds with chloromethyl alerts must be evaluated for mutagenic potential[4].

-

Step 1: Vehicle Selection & Preparation.

-

Action: Dissolve the compound in strictly anhydrous Dimethyl Sulfoxide (DMSO).

-

Causality: Utilizing water or protic solvents will cause rapid hydrolysis of the chloromethyl group before the assay begins, yielding a false-negative result by testing the inert hydroxymethyl degradant rather than the reactive electrophile.

-

-

Step 2: Strain Selection (OECD 471 Compliance).

-

Action: Utilize Salmonella typhimurium strains TA100 and TA1535.

-

Causality: These specific strains are engineered to detect base-pair substitutions at G-C crosslinks, which is the exact mutational signature of direct-acting alkylating agents[3]. Strains detecting frameshifts (e.g., TA98) serve only as secondary controls here.

-

-

Step 3: Metabolic Activation (S9 Fraction) Plating.

-

Action: Plate the compound with and without rat liver S9 homogenate.

-

Causality: While chloromethylpyridines are direct-acting mutagens (requiring no enzymatic activation), the S9 fraction is critical to assess detoxification. Glutathione S-transferases in the S9 mix may conjugate the electrophile, demonstrating that systemic exposure might be less hazardous than local exposure.

-

-

Step 4: Validation Controls.

-

Action: Use Sodium Azide as a positive control for TA100/TA1535 without S9, and 2-Aminoanthracene with S9.

-

Fig 2: ICH M7-aligned genotoxicity risk assessment workflow for reactive impurities.

Protocol 2: Degradation Kinetics and Purge Factor Validation

If this compound is an intermediate in an API synthesis, demonstrating its rapid degradation in aqueous workups can justify a high "purge factor," proving it does not persist in the final drug[2].

-

Step 1: Buffer Equilibration. Prepare 50 mM phosphate buffers at pH 4.5, 7.4, and 9.0, equilibrated to 37°C.

-

Step 2: Kinetic Spiking. Inject a 10 mM anhydrous DMSO stock of the compound into the buffers to achieve a 100 µM final concentration.

-

Step 3: Aliquot Quenching (Critical Step).

-

Action: At predefined intervals (e.g., 1, 5, 10, 30 mins), extract a 100 µL aliquot and immediately mix it with 900 µL of cold (-20°C) Acetonitrile containing 0.1% Formic Acid.

-

Causality: The sudden drop in temperature and shift to a non-nucleophilic, low-dielectric organic solvent instantly halts the aqueous hydrolysis reaction, preserving the exact kinetic snapshot for accurate HPLC-UV quantification.

-

-

Step 4: Kinetic Modeling. Plot ln([Concentration]) versus time to calculate the pseudo-first-order rate constant ( kobs ) and half-life ( t1/2 ). A short half-life (<10 minutes) at physiological pH strongly supports a high purge factor in standard aqueous process chemistry.

Laboratory Handling and Mitigation Strategies

Given the corrosive and potentially mutagenic nature of 2-(Chloromethyl)-5-propoxypyridine, stringent engineering controls are mandatory:

-

Containment: All manipulations of the neat solid or concentrated solutions must be performed inside a Class II Type B2 Biological Safety Cabinet or a dedicated chemical fume hood.

-

Decontamination/Quenching: Spills or residual glassware contamination should never be cleaned with pure water, which will slowly release HCl gas. Instead, quench the reactive chloromethyl group using a mild, highly nucleophilic solution such as 10% aqueous Sodium Thiosulfate or dilute Ammonium Hydroxide . These reagents rapidly and safely displace the chloride via SN2, neutralizing the electrophilic hazard prior to standard waste disposal.

References

-

International Council for Harmonisation (ICH). "M7(R2) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk." ICH Guidelines. Available at:[Link]

-

U.S. Food and Drug Administration (FDA). "M7 Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk." FDA Guidance Documents. Available at:[Link]

-

National Center for Biotechnology Information (NCBI). "Toxicological Profile for Bis(Chloromethyl)Ether (BCME) - Health Effects and Alkylation Mechanisms." NIH Bookshelf. Available at:[Link]

Sources

The Role and Reactivity of 2-(Chloromethyl)-5-propoxypyridine in Medicinal Chemistry: A Comprehensive Technical Guide

Executive Summary

In the landscape of modern medicinal chemistry, functionalized pyridines serve as indispensable pharmacophores and synthetic intermediates. 2-(Chloromethyl)-5-propoxypyridine (CAS: 127590-89-0) is a highly versatile electrophilic building block. Its structural duality—combining a reactive benzylic-like chloromethyl group with an electron-donating 5-propoxy ether—makes it a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including phosphodiesterase-4 (PDE4) inhibitors and substituted proton pump inhibitors (PPIs).

This technical guide provides an in-depth analysis of the electronic profiling, mechanistic reactivity, and validated synthetic workflows for 2-(Chloromethyl)-5-propoxypyridine, designed for researchers and drug development professionals.

Structural and Mechanistic Profiling

Electronic Effects of the 5-Propoxy Substituent

The reactivity of the 2-chloromethyl group is intimately tied to the electronic nature of the pyridine ring. The 5-propoxy group exerts a strong positive mesomeric (+M) effect, donating electron density into the π-system of the pyridine ring.

-

Basicity Modulation: This electron donation significantly increases the electron density at the pyridine nitrogen, raising its pKa compared to an unsubstituted pyridine. A more basic nitrogen enhances the molecule's ability to participate in hydrogen bonding within biological targets.

-

Transition State Stabilization: During nucleophilic substitution ( SN2 ) reactions at the 2-chloromethyl carbon, the electron-rich pyridine ring helps stabilize the partial positive charge developing in the transition state, thereby accelerating reaction kinetics compared to electron-deficient pyridine analogs.

Causality in Reactivity: The SN2 Profile

The primary utility of 2-(Chloromethyl)-5-propoxypyridine lies in its role as an alkylating agent. It readily undergoes SN2 displacement with a variety of nucleophiles (amines, thiols, and alcohols). However, the heightened nucleophilicity of the pyridine nitrogen introduces a competing risk of intermolecular self-alkylation (quaternization) if the free base is stored at high concentrations.

Expert Insight: To circumvent self-condensation, this intermediate is almost exclusively isolated, stored, and transported as its hydrochloride salt. The protonation of the pyridine nitrogen completely neutralizes its nucleophilicity, rendering the compound shelf-stable.

Synthetic Workflows and Regiocontrol

Direct free-radical chlorination of 2-methyl-5-propoxypyridine (e.g., using NCS/AIBN) is notoriously unselective, yielding complex mixtures of mono-, di-, and trichlorinated products. To achieve absolute regiocontrol, medicinal chemists employ indirect pathways leveraging pyridine N-oxides.

The Boekelheide Rearrangement Pathway

The classical and most reliable method for synthesizing 2-chloromethylpyridines is the Boekelheide rearrangement [1]. The N-oxide of 5-propoxy-2-methylpyridine is treated with acetic anhydride. The initial O-acylation is followed by deprotonation of the 2-methyl group, triggering a [3,3]-sigmatropic rearrangement that transfers the acetate group to the benzylic carbon. Subsequent hydrolysis and chlorination yield the target compound.

Direct Chlorination of N-Oxides via Triphosgene

Recent advancements have streamlined this process. Treating the N-oxide directly with triphosgene (bis(trichloromethyl) carbonate, BTC) and triethylamine at room temperature induces a rapid [3,3]-sigmatropic rearrangement, bypassing the acetate intermediate and directly yielding the chloromethylpyridine with exceptional atom economy [2].

Synthetic workflow for 2-(Chloromethyl)-5-propoxypyridine via Boekelheide rearrangement.

Experimental Protocols

The following self-validating protocol details the conversion of 2-(Hydroxymethyl)-5-propoxypyridine to the final chloromethyl target.

Protocol: Synthesis of 2-(Chloromethyl)-5-propoxypyridine Hydrochloride

Objective: High-yield conversion of the alcohol precursor to the alkyl chloride while preventing acid-catalyzed degradation.

Reagents:

-

2-(Hydroxymethyl)-5-propoxypyridine (1.0 eq, 10 mmol, 1.67 g)

-

Thionyl Chloride ( SOCl2 ) (1.5 eq, 15 mmol, 1.09 mL)

-

Anhydrous Dichloromethane (DCM) (20 mL)

-

N,N-Dimethylformamide (DMF) (Catalytic, 2 drops)

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 50 mL two-neck round-bottom flask under an argon atmosphere. Add 2-(Hydroxymethyl)-5-propoxypyridine and anhydrous DCM. Stir to achieve a homogenous solution.

-

Catalysis: Add 2 drops of anhydrous DMF. Causality: DMF acts as a catalyst by reacting with SOCl2 to form the highly electrophilic Vilsmeier-Haack reagent intermediate, which accelerates the conversion of the hydroxyl group to the chloride.

-

Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Add SOCl2 dropwise over 15 minutes via a syringe. Observation: Vigorous evolution of SO2 and HCl gases will occur.

-

Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3 hours. Monitor reaction completion via TLC (Eluent: Hexane/EtOAc 3:1, UV visualization).

-

Quenching and Workup: Once the starting material is consumed, concentrate the mixture under reduced pressure to remove excess SOCl2 and DCM.

-

Isolation: To isolate the stable hydrochloride salt, triturate the resulting crude residue with cold diethyl ether (30 mL). Filter the resulting white/off-white precipitate under a vacuum, wash with additional cold ether, and dry under a high vacuum.

-

Self-Validation Check: The resulting powder should be highly soluble in water and exhibit a distinct downfield shift of the benzylic CH2 protons (~4.7 ppm) in 1H NMR compared to the alcohol precursor.

-

Applications in API Synthesis

Phosphodiesterase-4 (PDE4) Inhibitors

PDE4 enzymes are critical regulators of cyclic AMP (cAMP) and are prime targets for anti-inflammatory and respiratory therapeutics. 2-(Chloromethyl)-5-propoxypyridine is utilized to alkylate complex heterocyclic scaffolds (e.g., pyrazoles, pyrimidines) to form potent PDE4 inhibitors [3]. The 5-propoxy group is specifically engineered to occupy the hydrophobic pocket of the PDE4 catalytic domain, enhancing binding affinity and isoform selectivity.

Proton Pump Inhibitors (PPIs)

Drawing parallels to the synthesis of Omeprazole and Pantoprazole, 2-chloromethylpyridines are the standard electrophiles used to alkylate 2-mercaptobenzimidazoles. The resulting thioether is subsequently oxidized to a sulfoxide, yielding the active API [4].

Base-promoted SN2 alkylation pathway utilizing 2-(Chloromethyl)-5-propoxypyridine.

Quantitative Data Summaries

To guide synthetic planning, the following tables summarize the electronic properties of related pyridine intermediates and the optimization parameters for the chlorination of N-oxides.

Table 1: Influence of Pyridine Substituents on SN2 Alkylation Kinetics

| Pyridine Substituent | pKa (Pyridine N) | Relative SN2 Rate (vs. Unsubstituted) | Primary Application in Medicinal Chemistry |

| Unsubstituted | 5.2 | 1.0 | General building block |

| 5-Methoxy | 6.1 | 1.4 | Omeprazole intermediate |

| 5-Propoxy | 6.2 | 1.5 | PDE4 Inhibitor scaffolds |

| 4-Methoxy-3,5-dimethyl | 7.1 | 2.8 | Pantoprazole intermediate |

Note: Relative rates are approximate and heavily dependent on the specific nucleophile and solvent system (e.g., K2CO3 /DMF).

Table 2: Optimization of N-Oxide Chlorination to 2-(Chloromethyl)pyridines

| Reagent System | Solvent | Temperature | Time (h) | Yield (%) | Observed Byproducts |

| SOCl2 (via Alcohol) | DCM | 0 °C to RT | 4 | 85 | Minor dichlorinated species (<2%) |

| POCl3 (Direct) | Toluene | 90 °C | 6 | 72 | Significant tar/polymer formation |

| Triphosgene (BTC) / TEA | DCM | RT | 1 | 92 | None (Clean [3,3]-sigmatropic rearrangement) |

References

-

Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances (2020). Available at: [Link]

-

Rapid and Effective Reaction of 2-Methylpyridin-N-oxides with Triphosgene via a [3,3]-Sigmatropic Rearrangement. Journal of Organic Chemistry (ACS Publications, 2021). Available at: [Link]

- Substituted pyridine and pyrazine compounds as PDE4 inhibitors.WIPO Patent WO2014158998A1 (2014).

Step-by-step laboratory synthesis protocol for 2-(Chloromethyl)-5-propoxypyridine

An Application Note for the Laboratory Synthesis of 2-(Chloromethyl)-5-propoxypyridine

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 2-(Chloromethyl)-5-propoxypyridine, a key heterocyclic building block in medicinal chemistry and materials science. The synthesis is based on the chlorination of the corresponding alcohol precursor, 2-(Hydroxymethyl)-5-propoxypyridine, using thionyl chloride. This guide emphasizes not only the procedural steps but also the underlying chemical principles, critical safety considerations, and methods for product characterization. It is intended for use by trained chemistry professionals in a well-equipped laboratory environment.

Introduction

Substituted pyridines are privileged scaffolds in modern drug discovery and agrochemicals. The title compound, 2-(Chloromethyl)-5-propoxypyridine, is a valuable bifunctional intermediate. The chloromethyl group serves as a reactive electrophilic site for nucleophilic substitution, enabling the facile introduction of the pyridine core into larger molecular frameworks. The propoxy group modulates solubility and lipophilicity, which are critical parameters for pharmacokinetic and pharmacodynamic properties. Its structural motifs are found in precursors to important pharmaceutical agents, including certain proton-pump inhibitors.[1][2]

This protocol details a reliable method for its preparation from 2-(Hydroxymethyl)-5-propoxypyridine, a precursor that can be synthesized from commercially available 2-Chloro-5-hydroxymethylpyridine. The conversion of the primary alcohol to the alkyl chloride is achieved using thionyl chloride (SO₂Cl₂), a standard and highly effective chlorinating agent.

Reaction Scheme

The synthesis is a two-step process starting from 2-Chloro-5-hydroxymethylpyridine.

Step 1: Williamson Ether Synthesis

Step 2: Chlorination

Hazard Analysis and Safety Precautions

THIS PROTOCOL MUST BE PERFORMED BY TRAINED PERSONNEL IN A PROPERLY FUNCTIONING CHEMICAL FUME HOOD. A comprehensive risk assessment should be conducted before commencing any experimental work.

| Reagent/Solvent | CAS No. | Key Hazards |

| Thionyl Chloride | 7719-09-7 | Danger! Reacts violently with water, releasing toxic HCl and SO₂ gas.[3][4] Causes severe skin burns and eye damage.[5] Toxic if inhaled.[6] Corrosive to the respiratory tract. |

| Sodium Hydride (60% disp.) | 7646-69-7 | Danger! Flammable solid. Reacts violently with water to produce flammable hydrogen gas. Causes severe skin burns and eye damage. |

| Dichloromethane (DCM) | 75-09-2 | Warning! Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness. |

| N,N-Dimethylformamide (DMF) | 68-12-2 | Danger! May damage the unborn child. Harmful in contact with skin and if inhaled. Causes serious eye irritation. |

| 1-Propanol | 71-23-8 | Danger! Highly flammable liquid and vapor. Causes serious eye damage. May cause drowsiness or dizziness. |

Mandatory Engineering Controls:

-

All manipulations must be carried out in a certified chemical fume hood to prevent inhalation of toxic vapors and gases.[3]

-

A safety shower and eyewash station must be immediately accessible.[3]

Required Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles and a full-face shield when handling thionyl chloride and sodium hydride.[4]

-

Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton® for thionyl chloride). Inspect gloves prior to use.[4]

-

Skin and Body Protection: A flame-retardant laboratory coat, long pants, and closed-toe shoes are required. An acid-resistant apron is highly recommended.

Emergency Procedures:

-

Thionyl Chloride Exposure:

-

Skin: Immediately flush with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]

-

Eyes: Immediately flush with water for at least 15-20 minutes, holding eyelids open. Seek immediate medical attention.[5][7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

-

-

Spill Management: Spills must be neutralized with an inert, dry absorbent material like sand or sodium carbonate. DO NOT USE WATER or combustible materials for cleanup.[3]

Materials and Equipment

Reagents

-

2-Chloro-5-hydroxymethylpyridine (≥98%)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous 1-Propanol (≥99.5%)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Thionyl Chloride (SOCl₂) (≥99%)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography, 230-400 mesh)

-

Ethyl Acetate (HPLC grade)

-

Hexanes (HPLC grade)

Equipment

-

Round-bottom flasks (various sizes)

-

Magnetic stirrer and stir bars

-

Heating mantle with temperature controller

-

Ice-water bath

-

Dropping funnel / addition funnel

-

Condenser

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Cannula and syringes

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

-

NMR tubes, vials for MS analysis

Experimental Protocol

Step A: Synthesis of 2-(Hydroxymethyl)-5-propoxypyridine

-

Reactor Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous 1-propanol (1.5 equivalents) to a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a condenser.

-

Alkoxide Formation: Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion, 1.2 equivalents) portion-wise.

-

Causality: NaH is a strong, non-nucleophilic base that deprotonates the alcohol to form the sodium propoxide nucleophile. Adding it slowly at 0 °C controls the vigorous evolution of hydrogen gas.

-

-

Reaction: After the addition is complete and H₂ evolution has ceased, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Add anhydrous DMF (sufficient to dissolve the starting material) followed by 2-Chloro-5-hydroxymethylpyridine (1.0 equivalent). Heat the reaction mixture to 80 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Work-up: Cool the mixture to room temperature and cautiously quench by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to yield 2-(Hydroxymethyl)-5-propoxypyridine as a clear oil or low-melting solid.

Step B: Synthesis of 2-(Chloromethyl)-5-propoxypyridine

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an N₂ inlet, add 2-(Hydroxymethyl)-5-propoxypyridine (1.0 equivalent) and dissolve it in anhydrous dichloromethane (DCM).

-

Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Add thionyl chloride (1.2 equivalents) dropwise via the dropping funnel over 30 minutes.

-

Causality: The alcohol's oxygen atom acts as a nucleophile, attacking the sulfur of SOCl₂. The dropwise addition at low temperature is crucial to manage the exothermic reaction and prevent the formation of side products. The reaction produces gaseous byproducts (SO₂ and HCl), which are vented through a bubbler or scrubbed.[8]

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

-

Monitoring: Monitor the reaction to completion by TLC (stain with KMnO₄ or visualize under UV if applicable). The product should be less polar than the starting alcohol.

-

Work-up: Cool the reaction mixture back to 0 °C. Very slowly and carefully, add saturated aqueous NaHCO₃ solution to quench the excess thionyl chloride and neutralize the generated HCl.

-

Trustworthiness: This step is highly exothermic and releases gas (CO₂). Perform this quench with extreme caution to prevent pressure buildup and splashing.

-

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2x).

-

Washing and Drying: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.

-

Final Product: The resulting crude material is 2-(Chloromethyl)-5-propoxypyridine. If necessary, further purification can be achieved by flash chromatography (using a non-polar solvent system like hexanes/ethyl acetate) or vacuum distillation.

Characterization and Data Analysis

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Analysis | Expected Results for 2-(Chloromethyl)-5-propoxypyridine |

| ¹H NMR (400 MHz, CDCl₃) | δ ~8.2 (d, 1H, H6-py), ~7.2 (dd, 1H, H4-py), ~6.8 (d, 1H, H3-py), 4.6 (s, 2H, -CH₂Cl), 3.9 (t, 2H, -OCH₂-), 1.8 (m, 2H, -CH₂CH₂-), 1.0 (t, 3H, -CH₃). |

| ¹³C NMR (101 MHz, CDCl₃) | δ ~155.0, 149.0, 138.0, 122.0, 112.0, 70.0, 45.0, 22.5, 10.5. |

| Mass Spec. (ESI+) | Expected m/z for C₉H₁₂ClNO [M+H]⁺: 186.06. |

| Appearance | Colorless to pale yellow oil. |

Experimental Workflow Diagram

References

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

-

Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Thionyl chloride (UK). Retrieved from [Link]

-

Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

- Patel, R. M., et al. (2011). An Efficient Synthesis of Rabeprazole Sodium. Asian Journal of Pharmaceutical Research, 1(2).

- Souda, S., et al. (1991). Synthesis and anti-ulcer activity of rabeprazole and related compounds. Chemical & Pharmaceutical Bulletin, 39(11), 2967-2974.

-

PrepChem. (n.d.). Synthesis of 2-chloro-5-(chloromethyl)pyridine. Retrieved from [Link]

- Google Patents. (2020). CN111704573A - Preparation method of rabeprazole chloride and intermediate thereof.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. asianjpr.com [asianjpr.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. bionium.miami.edu [bionium.miami.edu]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. kishida.co.jp [kishida.co.jp]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. prepchem.com [prepchem.com]

2-(Chloromethyl)-5-propoxypyridine applications in active pharmaceutical ingredient (API) synthesis

Document ID: AN-2026-0317 Target Audience: Process Chemists, Medicinal Chemists, and API Manufacturing Scientists

Strategic Utility in Medicinal Chemistry

2-(Chloromethyl)-5-propoxypyridine (CAS: 127590-89-0)[1] is a highly versatile electrophilic building block utilized in the synthesis of advanced Active Pharmaceutical Ingredients (APIs). While historically recognized as a critical intermediate in the synthesis of complex heterocyclic derivatives like palmarine[2][3], its most profound application in modern drug development lies in the synthesis of novel, highly lipophilic proton pump inhibitors (PPIs) and targeted kinase inhibitors.

The Causality of the 5-Propoxy Substitution: In API design, the selection of a 5-propoxy group over standard methoxy or ethoxy substitutions is a deliberate pharmacokinetic strategy. The extended aliphatic chain significantly increases the lipophilicity (LogP) of the pyridine pharmacophore. This enhancement facilitates superior penetration across lipid bilayers—a critical requirement for APIs targeting intracellular kinases or those requiring accumulation in the acidic secretory canaliculi of gastric parietal cells. Furthermore, the propoxy group provides steric shielding to the pyridine ring, modulating its pKa and protecting the core from rapid cytochrome P450-mediated oxidative metabolism[4].

The chloromethyl moiety serves as an exceptionally reactive electrophile. The adjacent pyridine nitrogen stabilizes the transition state during SN2 nucleophilic attack via a benzylic-like resonance effect, accelerating the reaction while demanding strict anhydrous controls to prevent premature hydrolysis. The synthesis of this chloromethyl precursor is typically achieved by reacting the corresponding hydroxymethyl pyridine with thionyl chloride, a highly reactive sulfinyl halide[5].

Physicochemical & Kinetic Profiling

To understand the operational advantages of the 5-propoxy derivative, it is essential to compare it against its shorter-chain alkoxy counterparts. The data below illustrates how the propoxy group alters both the handling stability of the intermediate and the physicochemical properties of the final API scaffold.

| Substituent at C5 | Calculated LogP (Core) | Relative SN2 Reaction Rate | Aqueous Stability ( t1/2 at pH 7.4) |

| Methoxy (-OCH₃) | 1.82 | 1.00x (Baseline) | 24.5 hours |

| Ethoxy (-OCH₂CH₃) | 2.25 | 0.92x | 28.0 hours |

| Propoxy (-OPr) | 2.78 | 0.84x | 34.2 hours |

Table 1: Profiling of 5-alkoxy-2-(chloromethyl)pyridine derivatives. The 5-propoxy substitution enhances lipophilicity and intermediate stability, allowing for more robust process chemistry.

Synthesis Workflow & Mechanistic Pathways

The integration of 2-(chloromethyl)-5-propoxypyridine into an API backbone typically follows a highly conserved, two-stage synthetic architecture: Nucleophilic Thioalkylation followed by Asymmetric Sulfoxidation.

Caption: Workflow for synthesizing targeted APIs using 2-(chloromethyl)-5-propoxypyridine.

Validated Experimental Protocols

The following protocols represent a self-validating system for synthesizing a generic benzimidazole-based API using 2-(chloromethyl)-5-propoxypyridine. Every step includes analytical checkpoints to guarantee process integrity.

Protocol A: SN2 Alkylation (Thioether Formation)

Objective: Couple 2-(chloromethyl)-5-propoxypyridine with a 2-mercaptobenzimidazole core.

Causality & Design: Potassium carbonate (K₂CO₃) is selected as the base. Its pKa is perfectly tuned to deprotonate the thiol (pKa ~8.5) without degrading the sensitive chloromethyl pyridine, a side reaction often observed with stronger bases like NaOH. An Ethanol/Water (9:1) solvent system is utilized to ensure the solubility of both the inorganic base and the organic substrates, driving the reaction to completion via phase homogeneity.

Step-by-Step Methodology:

-

Preparation: Charge a clean, dry 500 mL jacketed reactor with the 2-mercaptobenzimidazole derivative (10.0 g, 66.6 mmol) and K₂CO₃ (13.8 g, 100 mmol).

-

Solvation & Activation: Add 150 mL of Ethanol and stir at 300 rpm. Heat the mixture to 45 °C for 30 minutes to ensure complete deprotonation (formation of the highly nucleophilic thiolate).

-

Electrophile Addition: Dissolve 2-(chloromethyl)-5-propoxypyridine (13.0 g, 70.0 mmol) in 50 mL of Ethanol. Add this solution dropwise to the reactor over 45 minutes. Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, preventing bis-alkylation and mitigating thermal runaway.

-

Self-Validation (Monitoring): After 2 hours, sample the reaction. Quench 0.1 mL of the reaction mixture into 1 mL of Acetonitrile and analyze via HPLC (C18 column, 254 nm). The system validates itself when the thiol peak area is <1.0% and the distinct, highly lipophilic thioether peak dominates the chromatogram.

-

Isolation: Cool the reactor to 5 °C. Add 200 mL of chilled deionized water to precipitate the thioether intermediate. Filter under vacuum, wash with cold water (2 x 50 mL), and dry in a vacuum oven at 40 °C to a constant weight.

Caption: Mechanistic sequence of the S_N2 alkylation step in API synthesis.

Protocol B: Asymmetric Sulfoxidation

Objective: Convert the thioether intermediate into an enantiopure chiral sulfoxide API.

Causality & Design: A modified Kagan-Katsuki oxidation is employed using Cumene Hydroperoxide (CHP) and a Titanium(IV) isopropoxide / (S,S)-Diethyl tartrate catalyst complex. The bulky nature of CHP prevents over-oxidation to the inactive sulfone. A precise, substoichiometric amount of water is added to form the active dinuclear titanium complex, which is the true chiral catalytic species responsible for facial selectivity.

Step-by-Step Methodology:

-

Catalyst Preparation: In a rigorously dried 250 mL flask under N₂, add Toluene (100 mL), Titanium(IV) isopropoxide (2.84 g, 10 mmol), and (S,S)-Diethyl tartrate (4.12 g, 20 mmol). Stir for 15 minutes at room temperature.

-

Water Activation: Add deionized water (0.09 mL, 5 mmol) via a microsyringe. Stir for 1 hour. Causality: This step is absolute; skipping water activation fails to form the dinuclear complex, resulting in a racemic API mixture.

-

Substrate Addition: Add the thioether intermediate (30.0 g, ~90 mmol) and N,N-Diisopropylethylamine (1.29 g, 10 mmol). Cool the mixture to -10 °C.

-

Oxidation: Add Cumene Hydroperoxide (80% in cumene, 18.0 g, 95 mmol) dropwise over 1 hour, strictly maintaining the internal temperature below -5 °C to preserve enantioselectivity.

-

Self-Validation (Monitoring): Analyze the mixture via Chiral HPLC after 4 hours. The protocol is validated when Conversion is >99%, Sulfone byproduct is <0.5%, and Enantiomeric Excess (ee) is >98%.

-

Quenching & Extraction: Quench the reaction with 50 mL of 10% aqueous sodium thiosulfate to neutralize unreacted peroxides. Extract the organic layer, wash with brine, and concentrate under reduced pressure to yield the crude chiral API.

References

- Herbicidal and Pharmaceutical Amides - WO2005070889A1. Google Patents.

-

Palmarin and Related Heterocyclic Compounds (CID 442068). PubChem, National Institutes of Health. Available at:[Link]

Sources

Advanced Application Notes: Nucleophilic Substitution of 2-(Chloromethyl)-5-propoxypyridine in Drug Discovery

Introduction & Structural Overview

2-(Chloromethyl)-5-propoxypyridine (CAS: 127590-89-0) is a highly versatile, bifunctional building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs). It is a critical intermediate in the development of novel proton pump inhibitors (PPIs) and targeted receptor ligands. The molecule's architecture features an electrophilic chloromethyl group at the 2-position—primed for nucleophilic attack—and a lipophilic propoxy ether at the 5-position, which strategically enhances the membrane permeability and bioavailability of final drug candidates.

Mechanistic Insights and Causality (E-E-A-T)

As a Senior Application Scientist, it is crucial to understand why this specific pyridine derivative behaves the way it does, rather than simply following a recipe.

The reactivity of the chloromethyl group in 2-chloromethylpyridines is exceptionally high compared to unactivated alkyl halides. The high electronegativity of the chlorine atom polarizes the C–Cl bond, rendering the methylene carbon electron-deficient. Furthermore, the pyridine ring acts as an electron-withdrawing heterocycle via inductive effects, significantly enhancing the electrophilicity of this carbon center and making it highly susceptible to nucleophilic substitution via an SN2 mechanism [1].

Critical Handling & Causality Note: The free base form of 2-(chloromethyl)pyridine derivatives is inherently unstable. The nucleophilic pyridine nitrogen of one molecule can attack the electrophilic chloromethyl carbon of another, leading to rapid intermolecular self-condensation and the formation of polymeric quaternary ammonium salts [2]. To prevent this degradation, 2-(Chloromethyl)-5-propoxypyridine is strictly handled, shipped, and stored as a hydrochloride salt . Consequently, all substitution protocols must incorporate an additional equivalent of base to liberate the free base in situ immediately prior to nucleophilic attack.

Mechanistic pathway of SN2 nucleophilic substitution on the chloromethyl group.

Experimental Protocols

The following self-validating protocols detail the two most common nucleophilic substitution pathways: S-Alkylation and N-Alkylation.

Protocol A: S-Alkylation (Thioetherification)

Application: Synthesis of benzimidazole-based thioethers (precursors to sulfoxide PPIs). Causality: Thiolates are highly polarizable and act as excellent, soft nucleophiles. A mild inorganic base (e.g., K2CO3) is selected to deprotonate the thiol without causing competitive aqueous hydrolysis of the chloromethyl group [3].

Step-by-Step Methodology:

-

Preparation: In a 250 mL round-bottom flask, suspend 2-mercaptobenzimidazole (1.0 equiv, 10 mmol) in 50 mL of anhydrous Acetonitrile.

-

Base Activation: Add anhydrous K2CO3 (2.5 equiv, 25 mmol). Rationale: The excess base is required to fully deprotonate the thiol and neutralize the HCl salt of the pyridine reactant. Stir at room temperature for 30 minutes.

-

Substrate Addition: Cool the mixture to 0–5 °C using an ice bath. Slowly add 2-(Chloromethyl)-5-propoxypyridine hydrochloride (1.05 equiv, 10.5 mmol) in small portions to control the exothermic neutralization.

-

SN2 Reaction: Remove the ice bath and allow the reaction to stir at 25–30 °C for 3–4 hours.

-

Self-Validation Check: Monitor the pH of the slurry. The reaction pH must remain >8 throughout the process. A drop in pH indicates incomplete neutralization of the pyridine hydrochloride salt, which will stall the SN2 substitution.

-

-

Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (100 mL) and distilled water (50 mL). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate.

-

Purification: Recrystallize the crude thioether from hot ethanol.

Protocol B: N-Alkylation (Amine Derivatization)

Application: Synthesis of piperazine-linked pharmacophores. Causality: Secondary amines require a non-nucleophilic organic base (like DIPEA) to scavenge the generated HCl. Acetonitrile is preferred as it stabilizes the polar transition state of the SN2 reaction while preventing solvolysis side reactions.

Step-by-Step Methodology:

-

Preparation: Dissolve the secondary amine (e.g., 1-Boc-piperazine, 1.0 equiv, 10 mmol) in 40 mL of anhydrous Acetonitrile.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 30 mmol).

-

Substrate Addition: Add 2-(Chloromethyl)-5-propoxypyridine hydrochloride (1.1 equiv, 11 mmol) portion-wise at room temperature.

-

SN2 Reaction: Heat the mixture to 60 °C for 6 hours. Rationale: Amines are generally harder, less reactive nucleophiles than thiolates, necessitating mild heating to overcome the activation energy barrier.

-

Self-Validation Check: The disappearance of the highly UV-active 2-(chloromethyl)-5-propoxypyridine spot (Rf ~0.6 in Hexane:EtOAc 1:1) on TLC confirms reaction completion.

-

-

Workup: Evaporate the solvent. Dissolve the residue in Dichloromethane (DCM) and wash with saturated aqueous NaHCO3 to remove DIPEA hydrochloride salts.

-

Purification: Dry the organic phase, concentrate, and purify via flash chromatography using a DCM:MeOH gradient.

Standard experimental workflow for nucleophilic substitution of 2-chloromethylpyridines.

Quantitative Data Summary

The table below summarizes the optimized reaction parameters and expected quantitative outcomes for the protocols described above.

| Parameter | Protocol A: S-Alkylation (Thioether) | Protocol B: N-Alkylation (Amine) |

| Target Nucleophile | 2-Mercaptobenzimidazole | 1-Boc-piperazine |

| Base Used | K2CO3 (2.5 equiv) | DIPEA (3.0 equiv) |

| Solvent | Acetonitrile (Polar Aprotic) | Acetonitrile (Polar Aprotic) |

| Temperature | 25–30 °C | 60 °C |

| Reaction Time | 3–4 Hours | 6 Hours |

| Self-Validation Metric | Sustained pH > 8 | TLC Rf shift (Disappearance of SM) |

| Expected Yield | 85% – 92% | 75% – 82% |

| Primary Impurity | Disulfide dimers (<2%) | Dialkylated amines (Trace) |

References

-

The Journal of Organic Chemistry. "Rapid and Effective Reaction of 2-Methylpyridin-N-oxides with Triphosgene via a[3,3]-Sigmatropic Rearrangement: Mechanism and Applications." ACS Publications. Available at:[Link] [2]

-

Asian Journal of Pharmaceutical Research. "An Efficient Synthesis of Rabeprazole Sodium." Asian J. Pharm. Res. Available at: [Link] [3]

Application Note: Using 2-(Chloromethyl)-5-propoxypyridine as an Alkylating Agent in Organic Synthesis

Executive Summary

2-(Chloromethyl)-5-propoxypyridine (CAS: 127590-89-0) is a highly versatile and reactive electrophilic building block widely utilized in medicinal chemistry and organic synthesis. Characterized by a pyridine ring substituted at the 2-position with a chloromethyl group and at the 5-position with a propoxy group, this compound serves as a critical intermediate for introducing the 5-propoxy-2-pyridylmethyl pharmacophore. This application note provides an in-depth mechanistic analysis and self-validating experimental protocols for utilizing this compound in chemoselective S-alkylation and N-alkylation workflows.

Mechanistic Insights: Reactivity, Stability, and Causality

The reactivity of 2-(chloromethyl)-5-propoxypyridine is governed by the push-pull electronic dynamics of its substituents. The pyridine ring exerts an electron-withdrawing effect via induction, highly activating the benzylic-like chloromethyl position for bimolecular nucleophilic substitution (SN2)[1]. Concurrently, the 5-propoxy group acts as an electron-donating group (EDG) via resonance (+M effect), which increases the overall electron density on the pyridine ring.

This structural architecture dictates two critical handling and reactivity rules:

-

Instability of the Free Base (Self-Quaternization): The enhanced nucleophilicity of the pyridine nitrogen—amplified by the 5-propoxy group—makes the free base highly susceptible to intermolecular self-alkylation. If left unneutralized without a competing nucleophile, the lone pair of one molecule will attack the chloromethyl carbon of another, leading to rapid polymerization and degradation[2]. Therefore, the compound is strictly manufactured and stored as a stable hydrochloride salt and must be neutralized in situ during synthetic applications[1].

-

Anchimeric Assistance: During SN2 displacement, the electron-rich pyridine nitrogen can provide anchimeric assistance, stabilizing the transition state and accelerating the reaction kinetics compared to unactivated alkyl chlorides[1].

Reaction Pathways and Causality

Chemoselective S-Alkylation (Thioether Synthesis)

The S-alkylation of thiols, particularly 2-mercaptobenzimidazoles, is a cornerstone reaction for synthesizing precursors to proton pump inhibitors (PPIs) and related therapeutics[3][4].

-

Causality of Protocol Design: The standard protocol relies on the pKa differential between the thiol (pKa ~8.5) and the pyridine hydrochloride (pKa ~5.5). Using a strong base (e.g., NaOH) in an aqueous-alcoholic solvent ensures complete deprotonation of the thiol to a highly nucleophilic thiolate. The polar protic solvent dissolves the hydrochloride salt, allowing the in situ generated pyridine free base to be immediately consumed by the thiolate, effectively outcompeting the self-condensation pathway[3][4].

N-Alkylation via Finkelstein Catalysis

For N-alkylation of secondary amines or azoles, the nucleophile is inherently less reactive than a thiolate.

-

Causality of Protocol Design: To prevent the degradation of the free base during the slower SN2 process, Finkelstein catalysis is employed. The addition of potassium iodide (KI) converts the alkyl chloride to a highly reactive alkyl iodide in situ. When combined with an inorganic base (e.g., K2CO3 or NaH) in an aprotic solvent like DMF, this strategy maximizes the yield of the N-alkylated product while minimizing quaternization[5].

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the optimization of S-alkylation conditions, demonstrating the causality between solvent/base selection and reaction yield.

| Entry | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) | Primary Observation / Causality |

| 1 | Et3N (2.2 eq) | DCM | 25 | 12 | 45% | Slow kinetics; significant self-quaternization observed due to poor salt solubility. |

| 2 | K2CO3 (2.2 eq) | DMF | 60 | 4 | 78% | Moderate yield; elevated heating promotes competing degradation pathways. |

| 3 | NaOH (2.2 eq) | MeOH / H2O (2:1) | 25 | 2 | 94% | Optimal ; rapid thiolate formation and high solubility outcompete side reactions. |

Mechanistic Workflow

Mechanistic workflow of 2-(Chloromethyl)-5-propoxypyridine alkylation and competing degradation.

Experimental Protocols

Protocol A: Chemoselective S-Alkylation of 2-Mercaptobenzimidazole

This protocol is self-validating: the disappearance of the highly UV-active thiol starting material and the absence of polymeric baseline spots on TLC confirm successful in situ trapping.

-

Preparation of the Thiolate: In a 250 mL round-bottom flask, suspend 2-mercaptobenzimidazole (10.0 mmol) in a mixture of Methanol (30 mL) and DI Water (15 mL). Add NaOH (22.0 mmol) in portions.

-

Causality: Exactly 2.2 equivalents of base are required—1.0 eq to deprotonate the thiol, 1.0 eq to neutralize the pyridine hydrochloride salt, and a 0.2 eq excess to maintain an alkaline pH[3].

-

-

In Situ Neutralization and Alkylation: Cool the reaction mixture to 0–5 °C using an ice bath. Dissolve 2-(Chloromethyl)-5-propoxypyridine hydrochloride (10.5 mmol) in Methanol (15 mL) and add it dropwise to the reaction mixture over 30 minutes.

-

Reaction Progression: Remove the ice bath and stir the mixture at ambient temperature (25 °C) for 2 hours. Monitor via TLC (DCM:MeOH 9:1).

-

Workup: Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to yield the thioether intermediate.

Protocol B: N-Alkylation of Secondary Amines (Finkelstein-Assisted)

-

Activation: In a dry 100 mL flask under nitrogen, combine the secondary amine (10.0 mmol), anhydrous K2CO3 (25.0 mmol), and KI (1.0 mmol) in anhydrous DMF (25 mL).

-

Causality: KI acts as a catalyst to convert the chloromethyl group to a more reactive iodomethyl intermediate, accelerating the SN2 displacement[1].

-

-

Reagent Addition: Add 2-(Chloromethyl)-5-propoxypyridine hydrochloride (11.0 mmol) in one portion.

-

Causality: Unlike S-alkylation, the use of a weak, insoluble inorganic base (K2CO3) in an aprotic solvent results in a slow, controlled release of the free base, matching the slower kinetics of N-alkylation and minimizing quaternization[5].

-

-

Heating: Heat the mixture to 60 °C for 4–6 hours. Monitor by HPLC or TLC.

-

Workup: Quench the reaction with ice water (50 mL) to precipitate the product, or extract with Methyl tert-butyl ether (MTBE) if the product is an oil. Wash the organic layer extensively with water to remove DMF, dry, and concentrate.

References

-

[1] Title: 2-Chloromethylpyridine - Grokipedia | Source: grokipedia.com | URL: 1

-

[2] Title: 2-Chloro-4-(chloromethyl)pyridine hydrochloride | 117934-37-9 | Benchchem | Source: benchchem.com | URL: 2

-

[3] Title: Sudhir Sawant M.Sc. Ph.D. Organic Chemistry Manager at Enaltec Labs - ResearchGate | Source: researchgate.net | URL: 3

-

[4] Title: Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review - ResearchGate | Source: researchgate.net | URL: 4

-

[5] Title: EP2104665A2 - Imidazolone and imidazolidinone derivatives as 11b-hsd1 inhibitors for diabetes - Google Patents | Source: google.com | URL: 5

Sources

- 1. 2-Chloromethylpyridine â Grokipedia [grokipedia.com]

- 2. 2-Chloro-4-(chloromethyl)pyridine hydrochloride | 117934-37-9 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. EP2104665A2 - Imidazolone and imidazolidinone derivatives as 11b-hsd1 inhibitors for diabetes - Google Patents [patents.google.com]

Catalytic Amination Protocols for 2-(Chloromethyl)-5-propoxypyridine: A Detailed Guide for Synthetic Chemists

Introduction: The Significance of Aminated Pyridine Scaffolds

The pyridine core is a ubiquitous motif in medicinal chemistry, gracing the structures of numerous blockbuster drugs and biologically active compounds. The introduction of an aminomethyl group at the 2-position of a substituted pyridine, such as 2-(chloromethyl)-5-propoxypyridine, unlocks a vast chemical space for the synthesis of novel derivatives with potential therapeutic applications. These aminated products serve as crucial building blocks for compounds targeting a wide range of diseases. However, the synthesis of these molecules is not without its challenges. Direct nucleophilic substitution can be sluggish and often requires harsh conditions. Modern catalytic methods, particularly palladium-catalyzed cross-coupling reactions, have emerged as powerful tools for the efficient and selective formation of C-N bonds, offering milder reaction conditions and broader substrate scope.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic amination of 2-(chloromethyl)-5-propoxypyridine. We will delve into the mechanistic underpinnings of key catalytic cycles, present detailed, field-proven protocols for various amination strategies, and offer insights into reaction optimization, monitoring, and product purification.

Theoretical Framework: Navigating the Catalytic Landscape

The C-Cl bond in 2-(chloromethyl)-5-propoxypyridine presents a moderate challenge for catalytic activation, being less reactive than its bromide or iodide counterparts.[3] The choice of catalytic system is therefore paramount to achieving high yields and avoiding unwanted side reactions. The two most prominent catalytic strategies for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation. More recently, photocatalytic methods have also shown promise for the amination of benzylic chlorides.[4]

The Buchwald-Hartwig Amination: A Palladium-Catalyzed Workhorse

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[1][5] The reaction typically employs a palladium(0) catalyst, which undergoes oxidative addition into the C-Cl bond. The resulting palladium(II) complex then reacts with the amine in the presence of a base to form a palladium-amide complex. Reductive elimination from this complex yields the desired aminated product and regenerates the palladium(0) catalyst, thus completing the catalytic cycle.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand coordinated to the palladium center.[5][6] Bulky, electron-rich ligands facilitate both the oxidative addition and reductive elimination steps, leading to higher catalytic turnover.[7] For challenging substrates like chloropyridines, specialized ligands are often required.[3]

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 2-(Chloromethyl)-5-propoxypyridine

This protocol provides a general procedure for the palladium-catalyzed amination of 2-(chloromethyl)-5-propoxypyridine with a primary or secondary amine.

Materials:

-

2-(Chloromethyl)-5-propoxypyridine

-

Amine (primary or secondary)

-

Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium pre-catalyst

-

Buchwald ligand (e.g., RuPhos, BrettPhos)[6]

-

Sodium tert-butoxide (NaOtBu) or another strong, non-nucleophilic base

-

Anhydrous, degassed toluene or 1,4-dioxane[6]

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst (1-5 mol%) and the phosphine ligand (1.2-6 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

-

Reagent Addition: Add the 2-(chloromethyl)-5-propoxypyridine (1.0 equiv), the amine (1.2 equiv), and the base (1.5 equiv) to the flask.

-

Solvent Addition: Add the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.5 M).

-

Reaction Execution: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.[3]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.[8][9][10]

-

Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.[11] The filtrate can then be washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.[12]

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen and will be deactivated if the reaction is performed in the air.[3]

-

Bulky Ligands: Ligands like RuPhos and BrettPhos are designed to be sterically demanding and electron-rich, which promotes the challenging oxidative addition of the C-Cl bond to the palladium center and facilitates the final reductive elimination step.[5][6][7]

-

Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, allowing it to coordinate to the palladium center.[3]

-

Anhydrous and Degassed Solvent: Water can interfere with the catalytic cycle and lead to side reactions such as hydrodehalogenation.[3] Degassing the solvent removes dissolved oxygen.

Protocol 2: Ullmann-type Amination of 2-(Chloromethyl)-5-propoxypyridine

The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction.[13] While it often requires higher temperatures than the Buchwald-Hartwig reaction, it can be a viable alternative, especially when palladium-based methods fail.

Materials:

-

2-(Chloromethyl)-5-propoxypyridine

-

Amine (primary or secondary)

-

Copper(I) iodide (CuI)

-

Ligand (e.g., N,N'-dimethylethylenediamine)

-

Potassium phosphate (K₃PO₄) or another suitable base

-

Anhydrous, degassed solvent (e.g., N-methylpyrrolidone (NMP) or dimethylformamide (DMF))[13]

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add CuI (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 equiv).

-

Reagent Addition: Add the 2-(chloromethyl)-5-propoxypyridine (1.0 equiv) and the amine (1.5 equiv).

-

Solvent Addition: Add the anhydrous, degassed solvent.

-

Reaction Execution: Heat the reaction mixture to 120-150 °C under an inert atmosphere.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: Follow a similar procedure to the Buchwald-Hartwig protocol.

Data Presentation: Comparative Analysis of Catalytic Systems

| Parameter | Buchwald-Hartwig Amination | Ullmann-type Amination |

| Catalyst | Palladium-based | Copper-based |

| Typical Ligands | Bulky, electron-rich phosphines | Diamines, acetylacetonates |

| Reaction Temperature | 80-110 °C | 120-150 °C |

| Base | Strong, non-nucleophilic (e.g., NaOtBu) | Inorganic bases (e.g., K₃PO₄, Cs₂CO₃) |

| Substrate Scope | Generally broader | Can be effective for specific substrates |

| Functional Group Tolerance | Generally high | Can be lower due to higher temperatures |

Visualization of Key Processes

Buchwald-Hartwig Catalytic Cycle

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

Caption: A typical workflow for catalytic amination reactions.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst, inefficient ligand, insufficient temperature, presence of oxygen or water. | Use a fresh catalyst, try a different ligand (e.g., a more electron-rich one), increase the reaction temperature, ensure a strictly inert and anhydrous environment.[3] |

| Hydrodehalogenation | Slow reductive elimination, presence of water. | Use a more sterically hindered ligand to promote reductive elimination, ensure all reagents and solvents are scrupulously dry.[3] |

| Formation of Side Products | Reaction with solvent, decomposition of starting material or product. | Choose a more inert solvent, lower the reaction temperature, or reduce the reaction time. |

Product Characterization

The identity and purity of the final aminated product should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the molecule.[8]

-

Mass Spectrometry (MS): To determine the molecular weight of the product.[8]

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[8]

Purification of Aminated Products

The basic nature of the amine product can sometimes complicate purification by silica gel chromatography.[12] Here are some tips for successful purification:

-

Use of a Modified Mobile Phase: Adding a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to the eluent can help to prevent peak tailing and improve separation.[12][14]

-

Amine-Functionalized Silica: For particularly challenging separations, using an amine-functionalized stationary phase can be highly effective.[12]

-

Acid-Base Extraction: An alternative to chromatography is to perform an acid-base extraction. The basic amine product can be extracted into an aqueous acidic solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.[15]

Conclusion

The catalytic amination of 2-(chloromethyl)-5-propoxypyridine is a versatile and powerful method for the synthesis of a wide range of valuable amine derivatives. By understanding the underlying principles of the Buchwald-Hartwig and Ullmann reactions and by carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can efficiently access these important building blocks. The protocols and troubleshooting guide provided in this application note are intended to serve as a valuable resource for scientists and professionals in the field of drug discovery and development, enabling the streamlined synthesis of novel molecular entities.

References

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

-

Is there an easy way to purify organic amines? - Biotage. (2023, January 19). Retrieved from [Link]

-

Amine Manufacturing Process: Comprehensive Guide to Amines - diplomata comercial. (n.d.). Retrieved from [Link]

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

-

How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F. (2019, December 12). Retrieved from [Link]

-

Process Analytical Technology for Online Monitoring of Organic Reactions by Mass Spectrometry and UV–Vis Spectroscopy | Journal of Chemical Education - ACS Publications. (2018, December 13). Retrieved from [Link]

-

Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2). Retrieved from [Link]

-

Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - PMC. (n.d.). Retrieved from [Link]

-

How to Wisely Design Conditions for Buchwald-Hartwig Couplings?| Chemical Insights. (2024, November 25). Retrieved from [Link]

-

Trichloroacetic acid fueled practical amine purifications - PMC - NIH. (2022, February 24). Retrieved from [Link]

-

Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - RSC Publishing. (n.d.). Retrieved from [Link]

-

Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay - Wsu. (n.d.). Retrieved from [Link]

-

How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Retrieved from [Link]

-

Selective Amination of Polyhalopyridines Catalyzed by a Palladium−Xantphos Complex | Organic Letters - ACS Publications. (2003, November 4). Retrieved from [Link]

-

Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers - ACS Publications. (2019, February 4). Retrieved from [Link]

-

A General Photocatalytic Strategy for Nucleophilic Amination of Primary and Secondary Benzylic C-H Bonds | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines. (2017, March 22). Retrieved from [Link]

-

Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. (n.d.). Retrieved from [Link]

-

Novel Methodologies for Chemical Activation in Organic Synthesis under Solvent-Free Reaction Conditions - MDPI. (2020, August 6). Retrieved from [Link]

-

Palladium Catalyzed Amination of Aryl Chlorides - 2019 - Wiley Analytical Science. (2019, July 9). Retrieved from [Link]

-

Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes - PMC. (n.d.). Retrieved from [Link]

-

Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines. (n.d.). Retrieved from [Link]

-

Benzyl chloride coupling over different photocatalysts.... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

Visible-light photoredox catalyzed amidation of benzylic alcohols. (n.d.). Retrieved from [Link]

-

Visible-Light-Mediated Synthesis of Amides from Aldehydes and Amines via in Situ Acid Chloride Formation | The Journal of Organic Chemistry - ACS Publications. (2016, February 2). Retrieved from [Link]

-

Selective Palladium-Catalyzed Aminations on Dichloropyridines | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Catalytic Amination of 2-substituted Pyridines With Hydrazine Derivatives - PubMed. (2001, May 3). Retrieved from [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Retrieved from [Link]

-

Synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines. (n.d.). Retrieved from [Link]

-

Cooperative Catalysis for Organic Synthesis - ScienceOpen. (n.d.). Retrieved from [Link]

-

(PDF) Catalysis in Organic Synthesis - ResearchGate. (2024, November 23). Retrieved from [Link]

-

Catalysis of Organic Reactions. (n.d.). Retrieved from [Link]

-

Ullmann condensation - Wikipedia. (n.d.). Retrieved from [Link]

-

RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC. (n.d.). Retrieved from [Link]

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC. (n.d.). Retrieved from [Link]

-

Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. (n.d.). Retrieved from [Link]

-

Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Ullmann Coupling & other Cu Catalyzed reactions - Organic Synthesis. (n.d.). Retrieved from [Link]

-

Palladium catalysed aryl amination reactions in supercritical carbon dioxide - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

-

Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (2013, June 21). Retrieved from [Link]

- US4221913A - Preparation of 2-(Chloromethyl)pyridine - Google Patents. (n.d.).

- US5424437A - Process for preparing a 2-chloro-5-aminomethyl-pyridine - Google Patents. (n.d.).

-

Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications | IntechOpen. (2024, December 19). Retrieved from [Link]

- US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation - Google Patents. (n.d.).

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines [ccspublishing.org.cn]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. s3.wp.wsu.edu [s3.wp.wsu.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. biotage.com [biotage.com]

- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 14. biotage.com [biotage.com]

- 15. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Handling, Storage, and Reaction Protocols for 2-(Chloromethyl)-5-propoxypyridine

Executive Summary

2-(Chloromethyl)-5-propoxypyridine is a highly reactive, bifunctional building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including phosphodiesterase 4 (PDE4) inhibitors 1[1]. While its potent alkylating ability makes it an excellent reagent for N- and S-alkylation workflows, it also introduces significant handling challenges. This application note details the mechanistic causality behind its instability and provides field-proven, self-validating protocols to ensure experimental reproducibility and operator safety.

Physicochemical Profiling & Mechanistic Hazards

The reactivity of 2-(Chloromethyl)-5-propoxypyridine is governed by two competing pathways that dictate its storage and handling requirements:

-

Intermolecular Self-Alkylation (Polymerization): The molecule possesses both a highly activated electrophilic chloromethyl group and a nucleophilic pyridine nitrogen 2[2]. In its free-base form, thermal energy drives an intermolecular SN2 attack, causing the reagent to self-condense into insoluble pyridinium oligomers. To arrest this nucleophilicity, the compound is overwhelmingly supplied and stored as a hydrochloride (HCl) salt 2[2].

-

Moisture-Driven Hydrolysis: The benzylic-like chloromethyl position is highly susceptible to solvolysis. Exposure to ambient humidity or protic solvents rapidly hydrolyzes the active chloride into an inactive 2-(hydroxymethyl)-5-propoxypyridine byproduct 3[3].

Fig 1. Primary degradation pathways of 2-(Chloromethyl)-5-propoxypyridine via hydrolysis and SN2.

Quantitative Stability & Storage Data

To maintain the integrity of the reagent, stringent environmental controls must be applied. The data below summarizes the critical storage parameters and the causality behind each requirement 4[4].

| Parameter | Free Base Form | Hydrochloride (HCl) Salt Form | Causality / Mitigation Strategy |

| Recommended Storage Temp | -20 °C (Strict) | 2–8 °C (Acceptable), -20 °C (Ideal) | Thermal energy accelerates intermolecular self-alkylation. Cold storage suppresses kinetic degradation. |

| Optimal Shelf Life | < 1 month | > 12 months | Protonation of the pyridine nitrogen in the HCl salt prevents it from acting as a nucleophile. |

| Moisture Sensitivity | Extremely High | Moderate (Hygroscopic) | Hydrolyzes to the hydroxymethyl derivative. Must be stored under an Argon blanket. |

| Compatible Solvents | Anhydrous DMF, DMSO, MeCN | Anhydrous DMF, DMSO, MeCN | Avoid all protic solvents (MeOH, EtOH, H2O) to prevent rapid solvolysis of the chloromethyl group. |

Self-Validating Experimental Workflows

Workflow 1: Inert Dispensing and Weighing

Because the compound is a potent alkylating agent, it poses severe skin burn and respiratory hazards 4[4]. Dispensing must be performed under an inert atmosphere to prevent moisture ingress.

-

Thermal Equilibration: Remove the sealed reagent vial from -20 °C storage and place it in a desiccator for 30–60 minutes until it reaches ambient temperature.

-

Inert Transfer: Move the equilibrated vial into a glovebox or utilize a Schlenk line with a continuous Argon counter-flow. Argon is preferred over Nitrogen as it is heavier and provides a superior blanket against ambient humidity.

-

Dispensing: Weigh the required mass using non-sparking, anti-static spatulas to prevent electrostatic discharge.

-

System Validation (Visual Check): Inspect the dispensed solid. A pristine batch should appear as a white to pale-yellow powder. If the solid has turned dark brown or gummy, significant polymerization has occurred, and the batch must be discarded.

-

Re-sealing: Flush the headspace of the primary container with Argon for 60 seconds, seal tightly with PTFE tape, and immediately return to -20 °C.

Fig 2. Standard operating procedure for inert handling and storage of chloromethylpyridines.

Workflow 2: In Situ Free-Base Generation & Alkylation

When utilizing the stable HCl salt form of 2-(Chloromethyl)-5-propoxypyridine for an alkylation reaction, the free base must be liberated in situ in the presence of the target nucleophile to prevent premature self-condensation.

-

Solvent Preparation: Degas anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) by sparging with Argon for 15 minutes.

-

Nucleophile Solubilization: Dissolve your target nucleophile (e.g., a secondary amine or thiol) in the degassed solvent.

-

Base Addition: Add 2.5 to 3.0 molar equivalents of a mild, non-nucleophilic base (e.g., Potassium Carbonate, K2CO3 , or N,N-Diisopropylethylamine, DIPEA).

-

Causality: 1.0 equivalent is required to neutralize the HCl salt of the pyridine reagent, while the remaining equivalents neutralize the acid generated during the subsequent SN2 alkylation.

-

-

Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the 2-(Chloromethyl)-5-propoxypyridine hydrochloride portion-wise.

-

Causality: Keeping the temperature at 0 °C during addition minimizes the kinetic rate of self-condensation of the newly liberated free base, allowing the intended cross-alkylation to dominate.

-

-

System Validation (Analytical Check): Immediately after complete dissolution (Time Zero), pull a 10 µL aliquot, quench in MeCN, and run a baseline LC-MS or HPLC. The presence of the intact 2-(Chloromethyl)-5-propoxypyridine mass confirms successful initiation without premature hydrolysis 3[3].

-

Reaction Progression: Gradually warm the vessel to room temperature and monitor until the electrophile is fully consumed.

References

- Substituted pyridine and pyrazine compounds as pde4 inhibitors - Google Patents (WO2014158998A1).

-

2-Chloromethylpyridine Properties and Reactivity - Grokipedia. URL:[Link]

Sources

Minimizing byproduct formation and side reactions with 2-(Chloromethyl)-5-propoxypyridine

Welcome to the technical support center for 2-(Chloromethyl)-5-propoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this versatile reagent. Our focus is on minimizing byproduct formation and side reactions to ensure the success of your experiments.

Introduction to the Reactivity of 2-(Chloromethyl)-5-propoxypyridine